molecular formula C10H11ClN2 B1393515 N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine CAS No. 1216775-82-4

N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine

Cat. No. B1393515
M. Wt: 194.66 g/mol
InChI Key: PNSYICKPXVZBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine” is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .


Synthesis Analysis

The synthesis of indole derivatives involves multicomponent reactions (MCRs) which are generally high-yielding, operationally friendly, time- and cost-effective . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of the indole can be synthesized according to these seven positions .

Scientific Research Applications

  • Cancer Treatment

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
    • Methods : The specific methods of application or experimental procedures vary widely and are often proprietary to the research group or pharmaceutical company conducting the research .
    • Results : The results have shown promise, but more research is needed to determine the most effective uses and any potential side effects .
  • Antimicrobial Activity

    • Field : Microbiology .
    • Application : Indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Treatment of Various Disorders

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been used for the treatment of various disorders in the human body .
    • Methods : The specific methods of application or experimental procedures vary widely and are often proprietary to the research group or pharmaceutical company conducting the research .
    • Results : The results have shown promise, but more research is needed to determine the most effective uses and any potential side effects .
  • Antiviral Activity

    • Field : Virology .
    • Application : Indole derivatives have been reported to possess antiviral properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been reported to possess anti-inflammatory properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Antioxidant Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been reported to possess antioxidant properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Anti-HIV Activity

    • Field : Virology .
    • Application : Indole derivatives have been reported to possess anti-HIV properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Antidiabetic Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been reported to possess antidiabetic properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Antimalarial Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been reported to possess antimalarial properties .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .
  • Anticholinesterase Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Indole derivatives have been reported to possess anticholinesterase activities .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these tests are not provided in the source .

properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYICKPXVZBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
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N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
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N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
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N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
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N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
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